Ethyl 3-[(Boc-amino)methyl]-1H-indole-2-carboxylate Ethyl 3-[(Boc-amino)methyl]-1H-indole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 2183576-98-7
VCID: VC6765064
InChI: InChI=1S/C17H22N2O4/c1-5-22-15(20)14-12(10-18-16(21)23-17(2,3)4)11-8-6-7-9-13(11)19-14/h6-9,19H,5,10H2,1-4H3,(H,18,21)
SMILES: CCOC(=O)C1=C(C2=CC=CC=C2N1)CNC(=O)OC(C)(C)C
Molecular Formula: C17H22N2O4
Molecular Weight: 318.373

Ethyl 3-[(Boc-amino)methyl]-1H-indole-2-carboxylate

CAS No.: 2183576-98-7

Cat. No.: VC6765064

Molecular Formula: C17H22N2O4

Molecular Weight: 318.373

* For research use only. Not for human or veterinary use.

Ethyl 3-[(Boc-amino)methyl]-1H-indole-2-carboxylate - 2183576-98-7

Specification

CAS No. 2183576-98-7
Molecular Formula C17H22N2O4
Molecular Weight 318.373
IUPAC Name ethyl 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1H-indole-2-carboxylate
Standard InChI InChI=1S/C17H22N2O4/c1-5-22-15(20)14-12(10-18-16(21)23-17(2,3)4)11-8-6-7-9-13(11)19-14/h6-9,19H,5,10H2,1-4H3,(H,18,21)
Standard InChI Key VNPBGGGHSIBAJO-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C2=CC=CC=C2N1)CNC(=O)OC(C)(C)C

Introduction

Structural Characteristics and Molecular Identity

Ethyl 3-[(Boc-amino)methyl]-1H-indole-2-carboxylate possesses the molecular formula C₁₇H₂₂N₂O₄ and a molecular weight of 318.37 g/mol. The indole core is substituted at the 2-position with an ethoxycarbonyl group (-COOEt) and at the 3-position with a Boc-protected aminomethyl group (-CH₂NHBoc). The Boc (tert-butoxycarbonyl) group acts as a protective moiety for the primary amine, enhancing the compound’s stability during synthetic manipulations .

The planar indole ring system facilitates π-π stacking interactions, while the ester and Boc groups introduce steric and electronic effects that influence reactivity. X-ray crystallography of analogous structures confirms the (Z)-configuration of intermediates derived from similar indole derivatives, which is critical for their biological activity .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of Ethyl 3-[(Boc-amino)methyl]-1H-indole-2-carboxylate typically involves multistep protocols:

Formylation and Functionalization

Ethyl indole-2-carboxylate serves as a common precursor. Formylation using POCl₃ in dimethylformamide (DMF) introduces an aldehyde group at the 3-position, yielding ethyl 3-formyl-1H-indole-2-carboxylate . Subsequent reductive amination with Boc-protected amines introduces the aminomethyl group. For example, condensation with tert-butyl carbamate under reducing conditions (e.g., NaBH₃CN) produces the target compound .

Thorpe-Zigler Cyclization

An alternative route involves Thorpe-Zigler cyclization of N-aryl glycinate esters. Starting from anthranilonitriles, reaction with bromoacetate esters under basic conditions (NaHCO₃) forms intermediates that cyclize using t-BuOK in THF . This method achieves yields of 60–85% for related indole derivatives .

Buchwald-Hartwig Amination

Physicochemical Properties

PropertyValue/DescriptionSource
Melting Point118°C (decomposes)
SolubilitySoluble in DMSO, DMF, THF; insoluble in water
IR (KBr)2984, 1713 (C=O), 1650 cm⁻¹
¹H NMR (DMSO-d₆)δ 1.40 (t, CH₃), 4.43 (q, CH₂), 8.33 (s, indole-H)
¹³C NMR (DMSO-d₆)δ 15.0 (CH₃), 62.6 (OCH₂), 171.3 (C=O)

The Boc group’s tert-butyl moiety appears as a singlet at δ 1.70 in ¹H NMR, while the indole NH proton resonates as a broad singlet near δ 12.78 .

Applications in Drug Discovery and Organic Synthesis

β-Carboline Analogues

Ethyl 3-[(Boc-amino)methyl]-1H-indole-2-carboxylate serves as a precursor to β-carbolines, which exhibit affinity for benzodiazepine receptors. Cyclization with hydantoins or rhodanine derivatives under mild conditions yields tricyclic systems with potential anxiolytic activity .

Aplysinopsin Analogues

Condensation with heterocyclic methylene compounds (e.g., barbituric acid) generates aplysinopsin mimics. These compounds show antiproliferative effects against cancer cell lines, with IC₅₀ values in the low micromolar range .

Tubulin Polymerization Inhibitors

Structural analogues bearing 3-anilino substitutions inhibit tubulin polymerization, disrupting microtubule assembly in cancer cells. Modifications at the N-1 position (e.g., benzyl groups) enhance potency by 10-fold compared to unsubstituted derivatives .

Comparative Analysis with Related Indole Derivatives

CompoundSubstituentsKey ApplicationReference
Ethyl indole-2-carboxylate2-COOEtPrecursor for formylation
Ethyl 3-formyl-1H-indole-2-carboxylate2-COOEt, 3-CHOSynthesis of β-carbolines
3-(3,4,5-Trimethoxyanilino)-1H-indole-2-carboxylate2-COOEt, 3-NHC₆H₂(OMe)₃Tubulin inhibition

The Boc-aminomethyl group in Ethyl 3-[(Boc-amino)methyl]-1H-indole-2-carboxylate provides superior stability over unprotected amines, enabling sequential functionalization .

Future Directions and Research Gaps

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral indole derivatives remains underexplored.

  • In Vivo Studies: Limited data exist on the pharmacokinetics and toxicity of Boc-protected indoles.

  • Computational Modeling: DFT studies could optimize reaction conditions and predict biological activity.

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